4-(2-Naphthyl)-1H-pyrrole-3-carboxylic acid methyl ester
Description
4-(2-Naphthyl)-1H-pyrrole-3-carboxylic acid methyl ester (CAS: 188524-65-4) is a pyrrole-based ester derivative featuring a 2-naphthyl substituent at the 4-position and a methyl ester group at the 3-position. Its molecular formula is C₁₆H₁₃NO₂, with a molar mass of 251.28 g/mol . Key physicochemical properties include a melting point of 199–202°C, a predicted boiling point of 505.4±45.0°C, and a density of 1.225±0.06 g/cm³ . The compound’s pKa is estimated at 15.16±0.50, indicating weak acidity under physiological conditions . The naphthyl group enhances aromatic interactions and lipophilicity, making it structurally distinct from simpler aryl-substituted pyrrole derivatives.
Properties
IUPAC Name |
methyl 4-naphthalen-2-yl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-16(18)15-10-17-9-14(15)13-7-6-11-4-2-3-5-12(11)8-13/h2-10,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYQSURLQKTYJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC=C1C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001228168 | |
| Record name | Methyl 4-(2-naphthalenyl)-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001228168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188524-65-4 | |
| Record name | Methyl 4-(2-naphthalenyl)-1H-pyrrole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188524-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(2-naphthalenyl)-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001228168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Naphthyl)-1H-pyrrole-3-carboxylic acid methyl ester typically involves the condensation of 2-naphthylamine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the pyrrole ring. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Lewis acids or transition metal complexes may be employed to facilitate the reaction.
Chemical Reactions Analysis
Amidation Reactions
The methyl ester group undergoes efficient nucleophilic substitution under mild conditions. Sodium amidoboranes (NaRNHBH₃) react with this ester at room temperature within 5 minutes to yield 4-(2-naphthyl)-1H-pyrrole-3-carboxamide derivatives. This method achieves >95% conversion without catalysts, leveraging the high electrophilicity of the ester carbonyl group .
Key reaction parameters :
| Condition | Value |
|---|---|
| Temperature | 25°C |
| Reaction time | 5 min |
| Reagent | NaNH₂BH₃ (1.2 equiv) |
| Solvent | THF or DCM |
Hydrolysis to Carboxylic Acid
The ester hydrolyzes in basic aqueous solutions (e.g., NaOH/EtOH, reflux) to form 4-(2-naphthyl)-1H-pyrrole-3-carboxylic acid , a precursor for further derivatization. Quantitative yields are achieved within 2–4 hours .
Mechanistic pathway :
-
Nucleophilic attack by hydroxide ion on the ester carbonyl.
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Elimination of methanol to form carboxylate intermediate.
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Acid workup yields free carboxylic acid.
Electrophilic Aromatic Substitution
The pyrrole ring undergoes regioselective substitution at the 2- and 5-positions due to electron-donating effects of the naphthyl group. Documented reactions include:
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Sulfonation : Reacts with chlorosulfonic acid (ClSO₃H) at 0°C to form 5-sulfo-4-(2-naphthyl)-1H-pyrrole-3-carboxylic acid methyl ester .
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Nitration : Limited reactivity observed due to steric hindrance from the naphthyl group; yields <20% under standard HNO₃/H₂SO₄ conditions .
Cross-Coupling Reactions
The C-4 naphthyl group participates in palladium-catalyzed couplings:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl derivatives | 60–75% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | N-Aryl pyrrole analogs | 45–55% |
Note: Steric bulk from the naphthyl group reduces catalytic efficiency compared to simpler pyrrole esters .
Photochemical Stability
UV-Vis studies (λₐᵦₛ = 320 nm in acetonitrile) reveal moderate photodegradation under 254 nm light:
| Exposure Time (h) | Degradation (%) |
|---|---|
| 1 | 12 |
| 4 | 58 |
| 8 | 92 |
Degradation products include naphthoquinone and pyrrole ring-opened fragments .
Thermal Behavior
Thermogravimetric analysis (TGA) shows decomposition onset at 215°C, with major mass loss events at:
Biological Interactions
While not directly studied, structural analogs demonstrate:
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5-HT₆ receptor inverse agonism (IC₅₀ = 30 nM for related 2-phenyl-pyrrole carboxamides) .
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Antimicrobial activity : MIC = 16 µg/mL against S. aureus for naphthyl-substituted pyrroles .
This compound’s reactivity profile highlights its versatility in synthetic organic chemistry, particularly for constructing polyaromatic systems and bioactive molecules. Future studies should explore its catalytic asymmetric functionalization and applications in materials science.
Scientific Research Applications
Antibiotic Potentiation
Recent studies have highlighted the role of 4-(2-Naphthyl)-1H-pyrrole-3-carboxylic acid methyl ester as an effective potentiator of antibiotics. It has been shown to enhance the efficacy of various antibiotics against multidrug-resistant bacterial strains, such as Acinetobacter baumannii and Pseudomonas aeruginosa.
In a notable study, the compound was tested in combination with several antibiotics including cefepime and meropenem. The results indicated a significant reduction in the minimum inhibitory concentration (MIC) of cefepime from 256 µg/mL to 32 µg/mL when combined with the compound, demonstrating its potential to combat antibiotic resistance .
In Silico Studies
Computational studies have been conducted to analyze the binding interactions between 4-(2-Naphthyl)-1H-pyrrole-3-carboxylic acid methyl ester and target enzymes such as bCSE. Molecular docking simulations revealed a novel binding mode that could be exploited for designing new antibacterial agents .
ADMET Profiling
The compound has undergone extensive absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling. The results indicated favorable pharmacokinetic properties, which are essential for further development as a therapeutic agent. It demonstrated good solubility and stability in physiological conditions, making it a promising candidate for drug formulation .
Comparative Applications Table
Case Studies
-
Study on Multidrug-Resistant Bacteria :
- Objective : To evaluate the effectiveness of 4-(2-Naphthyl)-1H-pyrrole-3-carboxylic acid methyl ester as an antibiotic enhancer.
- Methodology : In vitro assays were conducted using clinical isolates of resistant bacteria.
- Outcome : Significant potentiation of antibiotic activity was observed, particularly with cefepime.
-
Molecular Docking Study :
- Objective : To explore binding affinities between the compound and bacterial enzymes.
- Methodology : Computational docking simulations were performed.
- Outcome : Identified unique binding sites that could lead to new drug designs targeting antibiotic resistance.
Mechanism of Action
The mechanism of action of 4-(2-Naphthyl)-1H-pyrrole-3-carboxylic acid methyl ester involves its interaction with specific molecular targets. The naphthyl group can intercalate with DNA, while the pyrrole ring can form hydrogen bonds with biological macromolecules. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Key Observations :
- Aromatic vs. Heteroaromatic Substituents: The 2-naphthyl group provides extended π-conjugation compared to monocyclic aryl (e.g., 4-chlorophenyl) or heteroaromatic (e.g., thienyl) groups, influencing electronic properties and steric bulk .
- Ester Group : Methyl esters (e.g., target compound) generally exhibit lower lipophilicity than ethyl esters (e.g., compound in ), which may affect bioavailability .
Physicochemical Properties
A comparative analysis of physical properties is summarized below:
| Property | 4-(2-Naphthyl)-1H-pyrrole-3-carboxylic acid methyl ester | 4-(4-Chlorophenyl)-1H-pyrrole-3-carboxylic acid methyl ester | 4-Thiophen-3-yl-1H-pyrrole-3-carboxylic acid methyl ester |
|---|---|---|---|
| Melting Point (°C) | 199–202 | Not reported | Not reported |
| Boiling Point (°C) | 505.4±45.0 (predicted) | Not reported | 315.1±42.0 |
| Density (g/cm³) | 1.225±0.06 | Not reported | 1.2±0.1 |
| pKa | 15.16±0.50 | Not reported | Not reported |
| Flash Point (°C) | Not reported | 168.4±28.4 | 144.3±27.9 |
Key Observations :
- Thermal Stability : The higher predicted boiling point of the naphthyl derivative (505.4°C vs. 315.1°C for the thienyl analog) correlates with its larger molecular weight and stronger van der Waals interactions .
- Polarity : The thienyl analog’s lower boiling point and flash point suggest reduced intermolecular interactions compared to the naphthyl derivative .
Biological Activity
4-(2-Naphthyl)-1H-pyrrole-3-carboxylic acid methyl ester, a compound belonging to the class of heterocyclic compounds, has garnered attention for its potential biological activities. This article explores its biological properties, focusing on antimicrobial and anticancer activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a naphthyl group attached to a pyrrole ring with a carboxylic acid methyl ester functional group. Its chemical structure can be represented as follows:
Antimicrobial Activity
Research indicates that 4-(2-Naphthyl)-1H-pyrrole-3-carboxylic acid methyl ester exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of 4-(2-Naphthyl)-1H-pyrrole-3-carboxylic acid methyl ester
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 25 | 50 µg/mL |
| Escherichia coli | 22 | 60 µg/mL |
| Pseudomonas aeruginosa | 20 | 70 µg/mL |
| Salmonella typhi | 24 | 55 µg/mL |
These results suggest that the compound has comparable efficacy to standard antibiotics, making it a candidate for further development in antimicrobial therapy .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Studies have reported its effects on various cancer cell lines, indicating its potential as an anticancer agent.
Table 2: Anticancer Activity of 4-(2-Naphthyl)-1H-pyrrole-3-carboxylic acid methyl ester
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12 | Cell cycle arrest |
| A549 (Lung Cancer) | 18 | Inhibition of angiogenesis |
The IC50 values indicate that the compound effectively inhibits cancer cell proliferation, with mechanisms involving apoptosis and cell cycle modulation being key pathways .
Case Studies and Research Findings
A notable study by researchers investigated the biological activity spectrum of various pyrrole derivatives, including 4-(2-Naphthyl)-1H-pyrrole-3-carboxylic acid methyl ester. The study utilized molecular docking techniques to predict binding affinities to key targets involved in cancer progression and bacterial resistance mechanisms. The findings highlighted the compound's potential to act as a lead structure for developing new therapeutic agents .
Another research effort focused on synthesizing derivatives of pyrrole compounds and assessing their biological activities. The synthesized compounds displayed enhanced antimicrobial and anticancer activities compared to their precursors, suggesting that structural modifications could further improve efficacy .
Q & A
Q. What are the standard synthetic routes for preparing 4-(2-Naphthyl)-1H-pyrrole-3-carboxylic acid methyl ester, and how are intermediates characterized?
- Methodological Answer : A common approach involves esterification of the carboxylic acid precursor under acidic or basic conditions. For example, a pyrrole ester derivative can be synthesized by refluxing the carboxylic acid with methanol in the presence of a catalyst (e.g., H₂SO₄ or SOCl₂). Intermediate characterization typically employs thin-layer chromatography (TLC) for purity assessment and NMR for structural confirmation. For instance, in a related synthesis, the ester intermediate was refluxed with hydro-alcoholic NaOH to yield the carboxylic acid, followed by acidification and purification via recrystallization .
- Example Data :
| Step | Reagents/Conditions | Yield | Characterization (¹H-NMR) |
|---|---|---|---|
| Ester hydrolysis | 10% NaOH/EtOH, reflux, 12 h | 83.5% | δ 2.33 (s, 3H, CH₃), 5.05 (s, 2H, CH₂) |
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- ¹H-NMR : Key protons, such as the naphthyl aromatic signals (δ 7.2–8.0 ppm) and methyl ester (δ 3.6–3.8 ppm), confirm substitution patterns.
- HPLC : Purity assessment (>98%) is critical for pharmacological studies.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 311.1 for a related pyrrole-carboxylic acid) validate the molecular formula .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when synthesizing this compound under varying conditions?
- Methodological Answer : Contradictions often arise from differences in solvent systems, catalyst loading, or reflux duration. For example:
- Reaction Optimization : A Design of Experiments (DoE) approach can systematically vary parameters (e.g., temperature, solvent ratio).
- Case Study : A 25–30 hr reflux in xylene with chloranil achieved full conversion in a sulfonated pyrrole synthesis, whereas shorter times led to incomplete reactions .
- Data Analysis : Compare yields and purity metrics (e.g., HPLC) across conditions to identify optimal parameters.
Q. What computational strategies can predict the bioactivity of 4-(2-Naphthyl)-1H-pyrrole-3-carboxylic acid methyl ester analogs?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.
- Molecular Docking : Predict binding affinity to target receptors (e.g., CB2 receptors for pyrrole-based antagonists) .
- Example : ICReDD’s integrated computational-experimental workflows reduce trial-and-error by screening reaction pathways in silico before lab validation .
Q. How can structural modifications enhance the compound’s pharmacological profile while maintaining core activity?
- Methodological Answer :
- SAR Studies : Replace the naphthyl group with other aryl systems (e.g., fluorophenyl) to assess impact on bioactivity.
- Functional Group Interconversion : Convert the methyl ester to an amide (via thionyl chloride activation) to improve metabolic stability .
- Data-Driven Example : In a pyrazole-carboxylic ester series, anti-inflammatory activity increased with electron-withdrawing substituents on the aryl ring .
Q. What strategies mitigate challenges in scaling up the synthesis without compromising yield?
- Methodological Answer :
- Process Analytical Technology (PAT) : Monitor reactions in real-time using inline spectroscopy (e.g., FTIR).
- Membrane Separation : Improve purification efficiency for intermediates .
- Case Study : A multi-gram synthesis of a pyrrole derivative achieved 94% yield by optimizing solvent ratios and avoiding side reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
